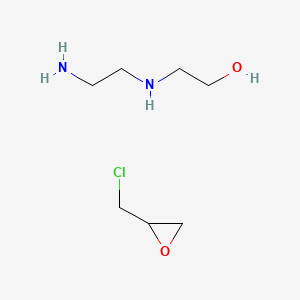
2-(2-Aminoethylamino)ethanol;2-(chloromethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethylamino)ethanol and 2-(chloromethyl)oxirane are two distinct chemical compoundsIt is commonly used in various chemical reactions due to its bifunctional nature, containing both amine and hydroxyl groups .
準備方法
Synthetic Routes and Reaction Conditions
-
2-(2-Aminoethylamino)ethanol
Laboratory Synthesis: This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions.
Industrial Production: Industrially, it is produced by the reaction of ethylenediamine with ethylene oxide in large reactors, followed by purification processes to obtain the desired product.
-
2-(Chloromethyl)oxirane
Laboratory Synthesis: Epichlorohydrin can be synthesized by the chlorination of allyl alcohol, followed by epoxidation.
Industrial Production: Industrially, epichlorohydrin is produced by the chlorination of propylene, followed by epoxidation using hypochlorous acid.
化学反応の分析
Types of Reactions
-
2-(2-Aminoethylamino)ethanol
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amine groups.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: The epoxide ring in epichlorohydrin can be opened by nucleophiles, leading to various substitution products.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Common Reagents and Conditions
-
2-(2-Aminoethylamino)ethanol
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and hydroxides are used under basic conditions.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: Nucleophiles such as water, alcohols, and amines are used under acidic or basic conditions.
Polymerization: Catalysts like Lewis acids are used to initiate polymerization.
Major Products Formed
-
2-(2-Aminoethylamino)ethanol
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted amines.
-
2-(Chloromethyl)oxirane
Epoxide Ring Opening: Substituted alcohols and amines.
Polymerization: Epoxy resins.
科学的研究の応用
-
2-(2-Aminoethylamino)ethanol
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
-
2-(Chloromethyl)oxirane
Chemistry: Used in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Used in the production of pharmaceutical intermediates.
Industry: Widely used in the production of epoxy resins and other polymers.
作用機序
-
2-(2-Aminoethylamino)ethanol
Mechanism: Acts as a nucleophile in various chemical reactions due to the presence of amine groups.
Molecular Targets and Pathways: In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.
-
2-(Chloromethyl)oxirane
Mechanism: The epoxide ring in epichlorohydrin is highly reactive and can undergo ring-opening reactions with nucleophiles.
Molecular Targets and Pathways: In biological systems, it can react with nucleophilic sites in proteins and DNA, leading to potential toxic effects.
類似化合物との比較
-
2-(2-Aminoethylamino)ethanol
Similar Compounds: Ethylenediamine, monoethanolamine, diethanolamine.
Uniqueness: The presence of both amine and hydroxyl groups makes it a versatile compound in various chemical reactions.
-
2-(Chloromethyl)oxirane
Similar Compounds: Propylene oxide, ethylene oxide.
特性
CAS番号 |
68334-74-7 |
|---|---|
分子式 |
C7H17ClN2O2 |
分子量 |
196.67 g/mol |
IUPAC名 |
2-(2-aminoethylamino)ethanol;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C4H12N2O.C3H5ClO/c5-1-2-6-3-4-7;4-1-3-2-5-3/h6-7H,1-5H2;3H,1-2H2 |
InChIキー |
CSWQYPXSFBLQCC-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCl.C(CNCCO)N |
関連するCAS |
68334-74-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


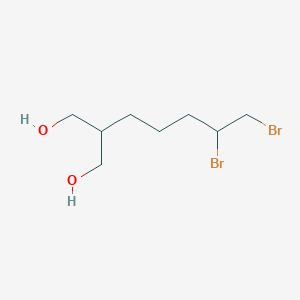
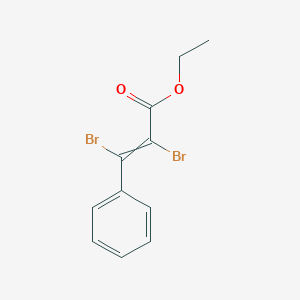
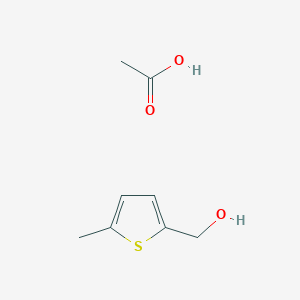
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
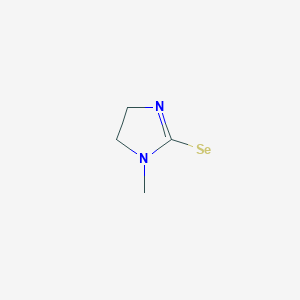
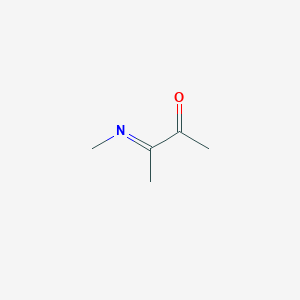
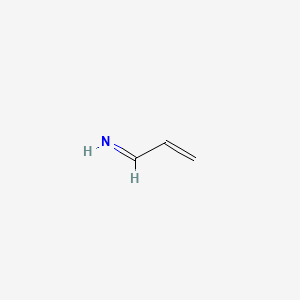
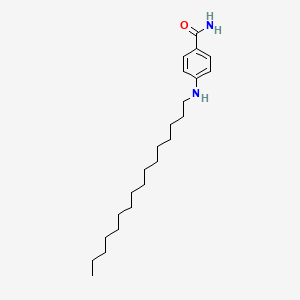
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
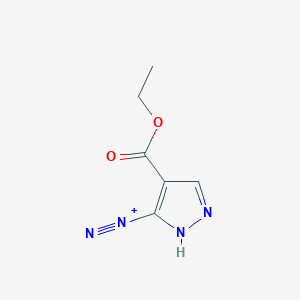
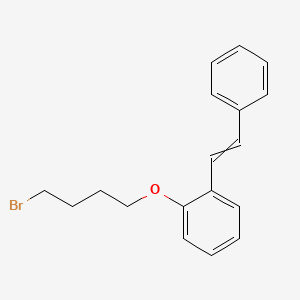
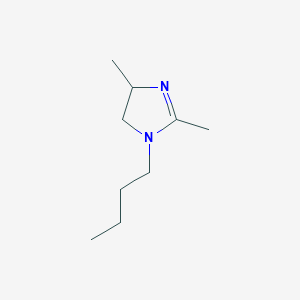
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)

